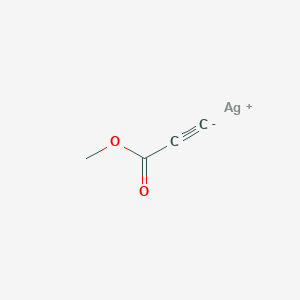

Silver, (3-methoxy-3-oxo-1-propynyl)-

Beschreibung

Silver, (3-methoxy-3-oxo-1-propynyl)-, is a silver-based organometallic compound characterized by a propynyl backbone functionalized with methoxy and oxo groups at the third carbon. The silver center coordinates with the propynyl ligand, forming a stable complex that exhibits unique reactivity influenced by the electron-withdrawing oxo group and electron-donating methoxy substituent.

The structural elucidation of such compounds typically relies on spectroscopic techniques such as NMR (¹H, ¹³C), IR, and X-ray crystallography. For example, related silver(I) complexes with 3-oxo-phenylhydrazone ligands have been characterized via ¹H-NMR and IR spectroscopy, confirming the coordination environment and ligand conformation .

Eigenschaften

CAS-Nummer |

57031-37-5 |

|---|---|

Molekularformel |

C4H3AgO2 |

Molekulargewicht |

190.93 g/mol |

IUPAC-Name |

silver;methyl prop-2-ynoate |

InChI |

InChI=1S/C4H3O2.Ag/c1-3-4(5)6-2;/h2H3;/q-1;+1 |

InChI-Schlüssel |

QRPXRMZRRILNQY-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C#[C-].[Ag+] |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Silver, (3-methoxy-3-oxo-1-propynyl)- typically involves the reaction of silver salts with 3-methoxy-3-oxo-1-propynyl precursors. The reaction conditions often require a controlled environment to ensure the stability of the silver compound. Common reagents used in the synthesis include silver nitrate and 3-methoxy-3-oxo-1-propynyl chloride .

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions in specialized reactors. The process includes the careful handling of silver salts and organic precursors under controlled temperatures and pressures to achieve high yields and purity. The use of catalysts and solvents can also play a crucial role in optimizing the reaction conditions .

Analyse Chemischer Reaktionen

Types of Reactions

Silver, (3-methoxy-3-oxo-1-propynyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form silver oxide and other by-products.

Reduction: Reduction reactions can convert the silver ion back to its metallic form.

Substitution: The 3-methoxy-3-oxo-1-propynyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various organic solvents. The reaction conditions, such as temperature, pH, and solvent choice, are critical in determining the reaction pathway and products .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silver oxide, while substitution reactions can produce a variety of substituted silver compounds .

Wissenschaftliche Forschungsanwendungen

Silver, (3-methoxy-3-oxo-1-propynyl)- has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis and catalysis.

Biology: The compound’s antimicrobial properties make it useful in biological studies and medical applications.

Medicine: It is explored for its potential use in antimicrobial coatings and treatments.

Industry: The compound is used in the production of specialized materials and coatings.

Wirkmechanismus

The mechanism by which Silver, (3-methoxy-3-oxo-1-propynyl)- exerts its effects involves the interaction of the silver ion with biological molecules. Silver ions can disrupt cellular processes by binding to proteins and nucleic acids, leading to antimicrobial effects. The 3-methoxy-3-oxo-1-propynyl group may also play a role in enhancing the compound’s stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Silver, (3-methoxy-3-oxo-1-propynyl)-, shares structural and functional similarities with other silver organometallics and 3-oxo-alkynyl derivatives. Below is a detailed comparison:

Structural Analogues

Physicochemical Properties

The methoxy and oxo groups in Silver, (3-methoxy-3-oxo-1-propynyl)-, confer distinct electronic effects:

- Methoxy Group: Electron-donating nature stabilizes the silver center via inductive effects, enhancing thermal stability compared to non-functionalized silver acetylides.

- Oxo Group : Electron-withdrawing character polarizes the alkyne bond, increasing susceptibility to nucleophilic attack.

In contrast, phenyl-substituted analogues (e.g., Silver(I) 3-oxo-3-phenylpropanal complexes) exhibit stronger π-π stacking interactions, improving crystallinity but limiting solubility in aqueous media .

Spectroscopic Data

Research Findings and Limitations

- Data Gaps: No experimental toxicity or thermodynamic data (e.g., ΔHf, log P) are available for this compound, unlike TRI-listed zinc and lead analogues .

- Contradictions : While phenylhydrazone silver complexes show strong antimicrobial activity, the methoxy variant’s efficacy remains untested, creating uncertainty in comparative biological performance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.